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Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, reactivity, and potential applications of 1-Bromo-4-
(perfluoroethoxy)benzene (CAS No. 56425-85-5). This compound, also known as 1-bromo-4-

(pentafluoroethoxy)benzene, is a valuable fluorinated building block in modern organic

synthesis. Its unique electronic properties, stemming from the presence of both a bromine atom

and a strongly electron-withdrawing perfluoroethoxy group, make it a versatile substrate for

constructing complex molecules. This guide is intended for researchers, scientists, and drug

development professionals, offering field-proven insights into its handling, reactivity, and

application in areas such as medicinal chemistry and agrochemical synthesis. All data and

protocols are supported by authoritative references to ensure scientific integrity.

Introduction: The Strategic Value of Fluorinated Aryl
Halides
The incorporation of fluorine into organic molecules is a widely employed strategy in the design

of pharmaceuticals and agrochemicals to enhance metabolic stability, bioavailability, and

binding affinity.[1] 1-Bromo-4-(perfluoroethoxy)benzene belongs to a class of compounds

that combines a reactive handle for cross-coupling reactions—the bromo group—with a

lipophilic and strongly electron-withdrawing perfluoroethoxy moiety. This combination makes it

a highly sought-after intermediate for introducing the -OCF₂CF₃ group into target molecules,
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thereby modulating their physicochemical and biological properties. This guide will delve into

the core characteristics of this compound, providing a foundational understanding for its

effective utilization in research and development.

Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of a reagent is

fundamental to its successful application in synthesis.

Physical and Chemical Identity
The key identifiers and physical properties of 1-Bromo-4-(perfluoroethoxy)benzene are

summarized in the table below.

Property Value Reference(s)

CAS Number 56425-85-5 [2]

Molecular Formula C₈H₄BrF₅O [2]

Molecular Weight 291.01 g/mol [2]

IUPAC Name
1-bromo-4-(1,1,2,2,2-

pentafluoroethoxy)benzene
[2]

Appearance Colorless to light yellow liquid [3]

Boiling Point 186 °C [3]

Density 1.677 g/cm³ [3]

Flash Point 83 °C [3]

XLogP3-AA 4.5 [2]

Spectroscopic Profile
While experimental spectra for 1-Bromo-4-(perfluoroethoxy)benzene are not widely

published, its spectroscopic characteristics can be reliably predicted based on the analysis of

structurally similar compounds, such as 1-bromo-4-fluorobenzene and 1-bromo-4-

(trifluoromethoxy)benzene.
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2.2.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple, showing a characteristic AA'BB' system for the

para-substituted benzene ring. The electron-withdrawing nature of the perfluoroethoxy group

will deshield the aromatic protons relative to bromobenzene.

δ ~7.6-7.5 ppm (d, 2H): Protons ortho to the bromine atom.

δ ~7.1-7.0 ppm (d, 2H): Protons ortho to the perfluoroethoxy group.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reflect the substitution pattern and the electronic effects of the

substituents. Key predicted shifts include:

δ ~158-156 ppm: Carbon attached to the oxygen of the perfluoroethoxy group.

δ ~133-132 ppm: Carbons ortho to the bromine atom.

δ ~123-121 ppm: Carbons ortho to the perfluoroethoxy group.

δ ~119-117 ppm: Carbon attached to the bromine atom.

The carbons of the perfluoroethoxy group will show complex splitting due to C-F coupling.

2.2.3. ¹⁹F NMR Spectroscopy (Predicted)

The ¹⁹F NMR spectrum is a key identifier for this compound. The chemical shifts are typically

referenced to CFCl₃.[4]

δ ~-82 to -86 ppm (t): -CF₃ group.

δ ~-90 to -94 ppm (q): -OCF₂- group. The multiplicity will arise from the coupling between the

two fluorine environments.

2.2.4. Infrared (IR) Spectroscopy (Predicted)
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The IR spectrum will be dominated by absorptions characteristic of the aromatic ring and the C-

F and C-O bonds.

~1590-1480 cm⁻¹: Aromatic C=C stretching vibrations.

~1250-1050 cm⁻¹: Strong C-O and C-F stretching vibrations.

~830 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

2.2.5. Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion

peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio).[5]

m/z ~290/292: Molecular ion [M]⁺ and [M+2]⁺.

m/z ~211: Fragment corresponding to the loss of a bromine radical [M-Br]⁺.

m/z ~145: Fragment corresponding to the loss of the perfluoroethoxy radical [M-OCF₂CF₃]⁺.

Synthesis of 1-Bromo-4-(perfluoroethoxy)benzene
The synthesis of 1-Bromo-4-(perfluoroethoxy)benzene is most commonly achieved through

the O-alkylation of 4-bromophenol with a suitable pentafluoroethylating agent. A detailed

experimental protocol based on a reported procedure is provided below.[3]

Synthetic Workflow
The overall synthetic strategy involves the reaction of a phenoxide with an electrophilic source

of the pentafluoroethyl group.
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Caption: Synthetic workflow for 1-Bromo-4-(perfluoroethoxy)benzene.

Experimental Protocol: O-Pentafluoroethylation of 4-
Bromophenol
This protocol describes the synthesis from 4-bromophenol and an in situ generated

pentafluoroethylating agent from trifluoroethanol.[3]

Materials:

Trifluoroethanol

Anhydrous Dichloromethane (DCM)

N,N-Diisopropylethylamine (DIPEA)

Trifluoromethanesulfonic anhydride

4-Bromophenol

Cesium Carbonate (Cs₂CO₃)
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N,N-Dimethylformamide (DMF)

1N Hydrochloric acid (HCl)

Anhydrous Sodium Sulfate (Na₂SO₄)

Standard laboratory glassware and magnetic stirrer

Procedure:

Preparation of the Pentafluoroethylating Agent (in situ): a. To a stirred solution of

trifluoroethanol (1 equivalent) in anhydrous DCM, add DIPEA (2.7 equivalents) at room

temperature. b. Cool the reaction mixture to -78 °C. c. At -78 °C, add

trifluoromethanesulfonic anhydride (1.2 equivalents) to the reaction mixture. d. Stir for 30

minutes, then slowly warm the mixture to -30 °C and continue stirring for another 30 minutes.

The resulting solution contains the active pentafluoroethylating agent.

O-Alkylation Reaction: a. In a separate flask, prepare a stirred solution of 4-bromophenol (1

equivalent) and cesium carbonate (2 equivalents) in DMF. b. To this mixture, add the DCM

solution containing the pentafluoroethylating agent from step 1 at room temperature. c. Stir

the mixture for 16 hours, monitoring the reaction progress by thin-layer chromatography

(TLC).

Workup and Purification: a. Upon completion, dilute the reaction mixture with deionized water

and extract with DCM (2 x volume). b. Combine the organic layers and wash sequentially

with 1N HCl and deionized water. c. Dry the organic layer over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure. d. The crude product can be purified by

column chromatography on silica gel to yield pure 1-Bromo-4-(perfluoroethoxy)benzene.

Reactivity and Synthetic Applications
The reactivity of 1-Bromo-4-(perfluoroethoxy)benzene is dominated by the carbon-bromine

bond, which serves as a versatile handle for a variety of transformations, most notably

palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions
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The electron-withdrawing perfluoroethoxy group can influence the reactivity of the C-Br bond,

often facilitating the oxidative addition step in the catalytic cycle of cross-coupling reactions.[6]

This makes 1-Bromo-4-(perfluoroethoxy)benzene an excellent substrate for reactions like

Suzuki-Miyaura, Heck, and Sonogashira couplings.
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Caption: Key cross-coupling reactions of 1-Bromo-4-(perfluoroethoxy)benzene.

4.1.1. Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds between 1-Bromo-4-
(perfluoroethoxy)benzene and various organoboron compounds. It is widely used in the

synthesis of complex biaryl structures found in many pharmaceutical agents.[7]

General Protocol for Suzuki-Miyaura Coupling:

To a reaction vessel, add 1-Bromo-4-(perfluoroethoxy)benzene (1 equivalent), the desired

boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and

a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

Evacuate and backfill the vessel with an inert gas (e.g., Argon).

Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
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Heat the mixture (typically 80-100 °C) with stirring until the starting material is consumed

(monitored by TLC or GC-MS).

After cooling, perform an aqueous workup, extract the product with an organic solvent, dry,

and purify by chromatography.

Applications in Drug Discovery and Agrochemicals
The perfluoroethoxy group is known to enhance lipophilicity and metabolic stability, making it a

desirable feature in bioactive molecules.[1] 1-Bromo-4-(perfluoroethoxy)benzene serves as a

key building block for introducing this moiety.

Medicinal Chemistry: It can be used in the synthesis of novel kinase inhibitors, GPCR

antagonists, and other therapeutic agents where the perfluoroethoxy group can occupy

hydrophobic pockets in target proteins and block metabolic degradation pathways.[6]

Agrochemicals: The incorporation of the perfluoroethoxy group can lead to the development

of more potent and persistent herbicides, fungicides, and insecticides.[1]

Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with appropriate safety

precautions.

GHS Hazard Classification
1-Bromo-4-(perfluoroethoxy)benzene is classified with the following hazards:[2]

H227: Combustible liquid

H302: Harmful if swallowed

H315: Causes skin irritation

H319: Causes serious eye irritation

H335: May cause respiratory irritation
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Handling and Storage Recommendations
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.

Ventilation: Handle in a well-ventilated fume hood.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents. Keep the container tightly sealed.

Conclusion
1-Bromo-4-(perfluoroethoxy)benzene is a strategically important building block for modern

chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling

reactions, provides a reliable route for the introduction of the valuable perfluoroethoxy group.

This guide has outlined its core properties, a detailed synthetic protocol, and its key

applications, providing researchers with the foundational knowledge required to effectively and

safely utilize this versatile reagent in their synthetic endeavors. The continued exploration of

this and other fluorinated intermediates will undoubtedly fuel further innovation in drug

discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(perfluoroethoxy)benzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329640#what-are-the-properties-of-1-bromo-4-
perfluoroethoxy-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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